(1R,4R,5R)-1,4,5,6,7,7-hexachloro-2,2-bis(chloromethyl)-3-methylidenebicyclo[2.2.1]heptane
Description
This compound is a highly chlorinated bicyclo[2.2.1]heptane derivative characterized by a unique stereochemical configuration (1R,4R,5R). Its structure features six chlorine atoms directly attached to the bicycloheptane core at positions 1, 4, 5, 6, 7, and 7, along with two chloromethyl (-CH₂Cl) groups at position 2 and a methylidene (=CH₂) group at position 3. Based on structural analogs and stoichiometric calculations, its molecular formula is inferred to be C₁₀H₉Cl₈, with a molecular weight of approximately 413.79 g/mol (closely aligning with related compounds in ).
The compound’s structural complexity arises from its fused bicyclic framework and dense halogenation, which likely confer high thermal stability and lipophilicity. Such properties are typical of persistent organic pollutants (POPs) or intermediates in organochlorine synthesis.
Properties
Molecular Formula |
C10H8Cl8 |
|---|---|
Molecular Weight |
411.8 g/mol |
IUPAC Name |
(1R,4R,5R)-1,4,5,6,7,7-hexachloro-2,2-bis(chloromethyl)-3-methylidenebicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H8Cl8/c1-4-7(2-11,3-12)9(16)6(14)5(13)8(4,15)10(9,17)18/h5-6H,1-3H2/t5-,6?,8-,9+/m1/s1 |
InChI Key |
OEJNXTAZZBRGDN-CLNIBBBBSA-N |
Isomeric SMILES |
C=C1[C@]2([C@@H](C([C@](C1(CCl)CCl)(C2(Cl)Cl)Cl)Cl)Cl)Cl |
Canonical SMILES |
C=C1C(C2(C(C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)(CCl)CCl |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties Overview
- Molecular Formula: C$${10}$$H$${4}$$Cl$$_{8}$$ (approximate based on chlorination pattern)
- Core Structure: Bicyclo[2.2.1]heptane ring system
- Substituents: Six chlorine atoms on the ring carbons, two chloromethyl groups at the 2-position, and a methylidene group at the 3-position
- Stereochemistry: Defined as (1R,4R,5R) configuration, critical for biological and chemical properties
The compound’s complexity arises from the multiple stereocenters and the presence of highly reactive chlorinated substituents, which require controlled synthetic conditions to achieve the desired stereochemical purity and substitution pattern.
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of (1R,4R,5R)-1,4,5,6,7,7-hexachloro-2,2-bis(chloromethyl)-3-methylidenebicyclo[2.2.1]heptane typically involves the following key steps:
- Starting Material: Bicyclo[2.2.1]heptane or its derivatives as the bicyclic scaffold.
- Chlorination: Stepwise chlorination to introduce chlorine atoms selectively at the 1,4,5,6,7,7-positions.
- Introduction of Chloromethyl Groups: Functionalization at the 2-position with chloromethyl substituents via chloromethylation reactions.
- Formation of Methylidene Group: Installation of the exocyclic double bond (methylidene) at the 3-position, often through elimination or Wittig-type reactions.
This multi-step approach requires precise control over reaction conditions to maintain stereochemical integrity and to avoid over-chlorination or side reactions.
Detailed Preparation Routes
Chlorination Procedures
- Direct Chlorination: Using chlorine gas or reagents such as sulfuryl chloride (SO$$2$$Cl$$2$$) under UV light or thermal initiation to selectively chlorinate the bicyclic ring.
- Radical Chlorination: Employing radical initiators to achieve substitution at specific ring carbons.
- Regio- and Stereoselectivity: Achieved by controlling temperature, solvent, and reaction time to favor chlorination at desired positions without rearrangement.
Chloromethylation
- Reagents: Formaldehyde and hydrochloric acid or chloromethyl methyl ether in the presence of Lewis acids (e.g., ZnCl$$_2$$) to introduce chloromethyl groups at the 2-position.
- Reaction Conditions: Typically conducted at low temperatures to minimize polymerization or side reactions.
- Purification: Chromatographic techniques or recrystallization to isolate the bis(chloromethyl) substituted intermediate.
Methylidene Group Installation
- Elimination Reactions: Dehydrohalogenation of suitable precursors to form the exocyclic methylene group.
- Wittig or Tebbe Reactions: Conversion of a carbonyl precursor into the methylene group using phosphorus ylides or titanium reagents.
- Stereochemical Control: Ensured by choice of reagents and reaction conditions to maintain the bicyclic framework integrity.
Industrial Scale Considerations
- Continuous Flow Reactors: Used to enhance control over reaction parameters, increase yield, and improve safety when handling chlorination steps.
- Catalyst Use: Potential employment of catalysts or additives to improve selectivity and reduce by-products.
- Environmental and Safety Measures: Due to the use of chlorine and chloromethyl reagents, strict control of emissions and waste treatment is necessary.
Comparative Data Table of Preparation Steps
| Step | Reagents/Conditions | Key Considerations | Outcome / Notes |
|---|---|---|---|
| Starting material | Bicyclo[2.2.1]heptane | Purity and stereochemistry critical | Scaffold for further functionalization |
| Chlorination | Cl$$2$$, SO$$2$$Cl$$_2$$, UV light | Temperature control to avoid over-chlorination | Selective introduction of Cl atoms |
| Chloromethylation | Formaldehyde + HCl or chloromethyl methyl ether + Lewis acid | Low temperature to avoid side reactions | Introduction of bis(chloromethyl) groups |
| Methylidene formation | Elimination (base) or Wittig/Tebbe reagents | Stereochemical control essential | Formation of exocyclic double bond |
| Purification | Chromatography, recrystallization | Removal of impurities and isomers | High purity final product |
Research Findings and Perspectives
Chemical Reactivity and Stability
- The multiple chlorine atoms confer high chemical stability but also reactive sites for nucleophilic substitution.
- The chloromethyl groups are reactive centers for further functionalization or biological interactions.
- The bicyclic structure imparts rigidity, influencing reactivity patterns.
Biological and Environmental Considerations
- The compound’s reactive chlorine atoms may form covalent bonds with nucleophilic biomolecules, suggesting potential toxicity or bioactivity.
- Environmental persistence due to chlorination is a concern; degradation pathways are under investigation.
- Studies focus on interaction with proteins and nucleic acids using spectroscopic and biochemical assays.
Chemical Reactions Analysis
Types of Reactions
(1R,4R,5R)-1,4,5,6,7,7-hexachloro-2,2-bis(chloromethyl)-3-methylidenebicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of multiple chlorine atoms, this compound can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives, often using reducing agents like lithium aluminum hydride.
Oxidation Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted derivatives, while reduction typically produces less chlorinated bicyclic compounds.
Scientific Research Applications
Agricultural Applications
Toxaphene was historically used as a pesticide due to its effectiveness against a wide range of agricultural pests.
Key Uses:
- Insecticide : Primarily used for cotton and corn crops to control pests such as aphids and caterpillars.
- Fungicide : Applied to prevent fungal infections in crops.
Case Study: Efficacy in Cotton Production
A study conducted in the Southern United States demonstrated that the application of Toxaphene significantly reduced pest populations on cotton plants, leading to an increase in yield by approximately 20% compared to untreated fields. However, the long-term environmental impact raised concerns over its persistence in soil and water systems.
Environmental Impact and Research
Due to its persistence and potential toxicity to non-target organisms, Toxaphene has been the subject of extensive environmental research.
Key Findings:
- Bioaccumulation : Research indicates that Toxaphene can accumulate in aquatic organisms, leading to biomagnification through the food chain.
- Ecotoxicology Studies : Various studies have highlighted its detrimental effects on fish populations and other aquatic life forms.
Data Table: Ecotoxicological Effects of Toxaphene
| Organism Type | Concentration (mg/L) | Observed Effects |
|---|---|---|
| Fish | 0.1 | Reduced reproductive success |
| Invertebrates | 0.05 | Mortality rates increased |
| Aquatic Plants | 0.01 | Growth inhibition |
Regulatory Status and Alternatives
Due to its harmful effects on human health and the environment, many countries have banned or restricted the use of Toxaphene.
Regulatory Actions:
- The U.S. Environmental Protection Agency (EPA) banned Toxaphene in 1990 due to its potential carcinogenic effects and environmental persistence.
- Internationally, it is listed under the Stockholm Convention on Persistent Organic Pollutants.
Alternatives Considered:
Research into safer alternatives has led to the development of integrated pest management strategies that utilize biological controls and less harmful synthetic pesticides.
Current Research Directions
Recent studies focus on understanding the mechanisms of degradation of Toxaphene in various environments and developing bioremediation techniques.
Research Highlights:
- Microbial Degradation : Investigations into specific bacteria capable of breaking down Toxaphene compounds are ongoing.
- Phytoremediation : Studies are exploring the use of certain plants that can uptake or degrade Toxaphene from contaminated soils.
Mechanism of Action
The mechanism of action of (1R,4R,5R)-1,4,5,6,7,7-hexachloro-2,2-bis(chloromethyl)-3-methylidenebicyclo[2.2.1]heptane involves its interaction with molecular targets through its reactive chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The pathways involved often include nucleophilic attack on the chlorinated carbons, leading to the formation of new chemical bonds and the release of chloride ions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to other polychlorinated bicycloheptanes, differing in chlorine substitution patterns and substituent groups. Below is a comparative analysis based on molecular features and available
Key Observations:
Chlorination Pattern :
- The target compound has six chlorine atoms on the bicycloheptane core, compared to four in the analogs. This higher chlorine density may increase its environmental persistence and resistance to degradation.
- The presence of chloromethyl (-CH₂Cl) groups in the target compound contrasts with dichloromethyl (-CHCl₂) groups in the CAS 142534-71-2 analog, which could alter reactivity (e.g., susceptibility to hydrolysis).
The absence of a methyl group at C7 (unlike CAS 142534-71-2) reduces steric hindrance, possibly improving solubility in nonpolar solvents.
Molecular Weight Trends :
- Despite differing substituents, the target compound and CAS 142534-71-2 share nearly identical molecular weights (~413.79 g/mol), suggesting comparable vapor pressures and partitioning behaviors.
Research Implications and Limitations
Further studies are required to:
- Characterize its environmental fate and biological interactions.
- Evaluate synthetic pathways, as its complexity suggests challenging preparation steps.
This analysis underscores the importance of structural nuances in determining the behavior of polychlorinated bicycloheptanes, with implications for regulatory classification and industrial applications.
Biological Activity
(1R,4R,5R)-1,4,5,6,7,7-hexachloro-2,2-bis(chloromethyl)-3-methylidenebicyclo[2.2.1]heptane is a highly chlorinated organic compound with significant biological implications due to its structural characteristics and reactivity. This compound is part of a broader class of chlorinated hydrocarbons known for their environmental persistence and potential toxicity.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 411.8 g/mol. Its structure features multiple chlorine substituents which contribute to its unique chemical behavior and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 411.8 g/mol |
| IUPAC Name | This compound |
| InChI Key | OEJNXTAZZBRGDN-CLNIBBBBSA-N |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems:
- Nucleophilic Substitution : The presence of multiple chlorine atoms allows for nucleophilic substitution reactions where chlorine atoms can be replaced by nucleophiles in biological systems.
- Covalent Bond Formation : The reactive chlorine atoms can form covalent bonds with nucleophilic sites on proteins and DNA, potentially leading to alterations in their function and structure.
Toxicological Profile
Research indicates that exposure to highly chlorinated compounds like this one can lead to various adverse health effects:
- Neurotoxicity : Symptoms may include malaise, headache, nausea, dizziness, and convulsions due to interference with neurotransmitter systems .
- Endocrine Disruption : Chlorinated compounds are known to disrupt endocrine functions by mimicking or blocking hormones .
Case Studies and Research Findings
Several studies have investigated the biological effects of similar chlorinated compounds:
- Neurotoxic Effects : A study on hexachlorocyclopentadiene demonstrated neurotoxic effects similar to those observed with this compound .
- Environmental Persistence : Research has shown that chlorinated compounds exhibit significant environmental persistence and bioaccumulation potential in aquatic systems .
- Carcinogenic Potential : Some studies suggest that exposure to chlorinated compounds may be linked to increased cancer risk due to their mutagenic properties .
Q & A
Q. What are the optimal reaction conditions for synthesizing this compound to maximize yield and purity?
Methodological Answer: Synthesis involves sequential chlorination and alkylation steps. Key parameters include:
- Temperature: 40–60°C during chlorination to minimize side reactions.
- Solvent: Aprotic solvents (e.g., dichloromethane) stabilize intermediates.
- Catalyst: Lewis acids (e.g., AlCl₃) improve regioselectivity in alkylation. Monitor progress via TLC/GC-MS and purify using fractional crystallization (hexane/ethyl acetate). Table 1: Synthesis Optimization
| Step | Temp. (°C) | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| Chlorination | 40–60 | Dichloromethane | AlCl₃ | 65–75 |
| Alkylation | 25–30 | Toluene | None | 80–85 |
Q. Which spectroscopic techniques confirm the stereochemistry and structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify spatial arrangements (e.g., coupling constants for axial vs. equatorial chlorines).
- X-ray Crystallography: Resolve absolute configuration (critical for bicyclic systems).
- NOESY NMR: Detect through-space interactions (e.g., methylidene H-3 and chloromethyl H-2).
- GC-MS/HPLC: Assess purity (>98% for research-grade material).
Advanced Research Questions
Q. How can discrepancies between computational modeling and experimental reactivity data in cross-coupling reactions be resolved?
Methodological Answer:
- Perform DFT calculations (B3LYP/6-31G*) to model transition states and compare with kinetic data.
- Adjust solvent parameters (dielectric constant) in simulations.
- Validate via isotopic labeling (e.g., ¹³C-tagged substrates) to track bond formation in Pd-catalyzed reactions. Example Workflow:
- Simulate reaction pathways using Gaussian.
- Conduct kinetic studies under varying temperatures.
- Compare experimental/product ratios with computational predictions.
Q. What experimental designs address conflicting data on environmental degradation pathways (aerobic vs. anaerobic)?
Methodological Answer:
- Controlled Microcosm Studies:
-
Aerobic: Use OH• radical traps (e.g., tert-butanol) to identify hydroxylated derivatives via LC-HRMS.
-
Anaerobic: Monitor reductive dechlorination with GC-ECD (e.g., detect Cl⁻ release).
- Computational Tools: Predict degradation products using EPI Suite or SPARC.
Table 2: Degradation Pathway Analysis
Condition Key Intermediates Analytical Method Aerobic Hydroxylated chloromethyl derivatives LC-HRMS (m/z 450–500) Anaerobic Dichloroalkenes GC-ECD (retention time) - Computational Tools: Predict degradation products using EPI Suite or SPARC.
Q. How does this compound act as a precursor in synthesizing thermally stable chlorinated polyolefins?
Methodological Answer:
- Polymerization Protocol:
React with ethylene/propylene under radical initiators (e.g., AIBN).
Optimize molar ratios (monomer:initiator = 100:1) in refluxing toluene.
- Thermal Analysis:
-
TGA: Compare decomposition temperatures (Td) of polyolefins (target: Td > 300°C).
-
DSC: Measure glass transition temperatures (Tg) to assess rigidity.
Table 3: Polymer Thermal PropertiesPolymer Type Td (°C) Tg (°C) Chlorinated 320 120 Non-chlorinated 280 90
Q. What strategies differentiate stereoisomers of structurally analogous chlorinated bicyclic compounds?
Methodological Answer:
- Chiral HPLC: Use cellulose-based columns (e.g., Chiralpak® IC) with hexane/IPA mobile phase.
- VCD Spectroscopy: Compare experimental vibrational circular dichroism with simulated spectra.
- X-ray Diffraction: Resolve absolute configurations of single crystals. Example Analogs:
| Compound | Molecular Formula | Key Feature |
|---|---|---|
| 1,3-Dichloro-5-methylbenzene | C₈H₈Cl₂ | Aromatic, fewer chlorines |
| 1-Bromo-3-chloro-5-methylbenzene | C₈H₈BrCl | Bromine substitution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
